3-[Methyl(piperidin-4-yl)amino]propan-1-ol
Description
Contextualization within Amine and Alcohol Chemical Space
3-[Methyl(piperidin-4-yl)amino]propan-1-ol is a bifunctional organic molecule that firmly resides within the vast chemical space of amines and alcohols. Its structure is characterized by a saturated heterocyclic secondary amine, the piperidine (B6355638) ring, which is substituted at the 4-position. This substitution connects the piperidine nitrogen to a propan-1-ol chain via a methylamino bridge.
The key functional groups present in the molecule are:
A Piperidine Ring: A six-membered heterocycle containing one nitrogen atom. The piperidine motif is a prevalent scaffold in a multitude of bioactive compounds and natural alkaloids. ijnrd.org
A Tertiary Amine: The nitrogen atom bridging the piperidine ring and the propanol (B110389) chain is tertiary, being bonded to a methyl group, the piperidin-4-yl group, and the propyl chain.
A Primary Alcohol: The terminal hydroxyl (-OH) group on the propanol chain.
The presence of both a basic amino group and a polar hydroxyl group imparts the molecule with specific physicochemical properties, such as the potential for hydrogen bonding and a degree of water solubility. These characteristics are often crucial for the interaction of small molecules with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₂₀N₂O |
| Molecular Weight | 172.27 g/mol |
| XLogP3-AA | 0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Note: The data in this table is computationally predicted.
Overview of Structural Significance in Medicinal Chemistry and Chemical Biology Research
The structural components of this compound are of significant interest in the field of medicinal chemistry. The piperidine ring, in particular, is considered a "privileged scaffold" due to its frequent appearance in approved pharmaceutical agents. ijnrd.org Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating optimal interactions with the binding sites of proteins.
The 4-aminopiperidine (B84694) core is a key structural element in a variety of therapeutic agents. researchgate.netmdpi.com The substitution at the 4-position allows for the exploration of different chemical functionalities to modulate the biological activity, selectivity, and pharmacokinetic properties of a molecule. For instance, derivatives of 4-aminopiperidine have been investigated as potential analgesics, antifungals, and antiviral agents. mdpi.comtandfonline.compnas.org
The N-methyl-N-(3-hydroxypropyl)amino substituent also plays a crucial role. The tertiary amine can act as a proton acceptor and engage in ionic interactions, while the hydroxyl group of the propanol tail can form hydrogen bonds. The length and flexibility of the propanol chain can also influence how the molecule fits into a binding pocket. The combination of these features in this compound makes it a valuable building block or lead compound for the design of novel therapeutic agents.
Historical Development of Analogous Piperidine and Propanol Derivatives in Research
The exploration of piperidine derivatives in research has a long and rich history, dating back to the isolation and study of naturally occurring alkaloids. The synthesis of piperidine itself was first reported in the mid-19th century. Over the decades, the development of synthetic methodologies has allowed for the creation of a vast library of substituted piperidines, many of which have been evaluated for their pharmacological properties.
The 4-aminopiperidine scaffold gained prominence in the 20th century with the discovery of potent analgesics. tandfonline.com Since then, this structural motif has been incorporated into a wide range of compounds targeting various biological receptors and enzymes. Research into 4-aminopiperidine derivatives has led to the development of drugs for a variety of conditions. researchgate.netmdpi.com
Similarly, propanolamine (B44665) derivatives have been extensively studied in medicinal chemistry. The presence of both an amino and a hydroxyl group in close proximity is a key feature of many beta-blockers, a class of drugs used to manage cardiovascular diseases. The synthesis of various aminopropanol (B1366323) derivatives has been a focus of research to explore their potential as therapeutic agents.
The convergence of these two areas of research, combining the piperidine scaffold with a propanolamine side chain, represents a logical progression in the quest for novel bioactive molecules. While specific historical details for the synthesis and study of this compound are not extensively documented in readily available literature, its structure is a clear embodiment of the principles of medicinal chemistry, leveraging well-established pharmacophoric elements.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[methyl(piperidin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(7-2-8-12)9-3-5-10-6-4-9/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMGBDMEDZHITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793660-70-5 | |
| Record name | 3-[methyl(piperidin-4-yl)amino]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Methyl Piperidin 4 Yl Amino Propan 1 Ol and Its Derivatives
Established Synthetic Routes and Precursor Utilization
The construction of the 3-[Methyl(piperidin-4-yl)amino]propan-1-ol molecule relies on fundamental reactions that build the core structure and introduce the required functional groups in a stepwise manner. These established routes prioritize efficiency, yield, and the availability of starting materials.
Aminomethylation Reactions in Piperidine (B6355638) Scaffolding
Aminomethylation, most notably the Mannich reaction, is a powerful tool for the C-alkylation of acidic protons located alpha to a carbonyl group, but it also serves to introduce an aminomethyl group onto various nucleophiles. In the context of piperidine synthesis, it is often used to functionalize other starting materials by adding a piperidine-containing fragment. For instance, phenols can be aminomethylated using piperidine and formaldehyde to yield piperidinomethyl phenols. ppor.azppor.az While not a direct route to the title compound's core structure, this reaction family is fundamental in creating diverse piperidine-containing molecules. ajchem-a.com
The general scheme for a Mannich reaction involves:
Formation of an Eschenmoser-like salt (iminium ion) from a secondary amine like piperidine and formaldehyde.
Nucleophilic attack by a carbon-based nucleophile (e.g., an enol) on the iminium ion.
This methodology underscores the reactivity of the piperidine nitrogen as a nucleophile, a principle that is foundational to its broader synthetic chemistry.
Reductive Amination Strategies for Amine Construction
Reductive amination is arguably the most crucial and widely used method for forming the key C-N bond in the synthesis of 4-aminopiperidine (B84694) derivatives, including this compound. nih.govnih.gov This strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. nih.govorganic-chemistry.org
A plausible and efficient synthesis of this compound can be envisioned starting from a protected 4-piperidone derivative. The key steps would be:
Condensation: Reaction of an N-protected 4-piperidone (e.g., 1-Boc-4-piperidone) with 3-[methylamino]propan-1-ol.
Reduction: In-situ reduction of the resulting iminium ion intermediate using a mild reducing agent.
Deprotection: Removal of the protecting group (e.g., Boc) to yield the final product.
Alternatively, the synthesis could proceed by reacting N-methyl-4-piperidone with 3-aminopropan-1-ol. The choice of reducing agent is critical for the success of the reaction, with several common hydrides employed to selectively reduce the C=N double bond without affecting other functional groups.
| Reducing Agent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperature | Mild, tolerates a wide range of functional groups, does not require strict pH control. | youtube.com |
| Sodium cyanoborohydride (NaBH3CN) | Methanol (MeOH), acidic pH (6-7) | Effective for iminium ion reduction; pH control is necessary to avoid reduction of the carbonyl starting material. | youtube.com |
| Hydrogen (H2) with Palladium on Carbon (Pd/C) | MeOH or Ethanol (B145695) (EtOH), H2 atmosphere | "Green" reducing agent, high efficiency, but may be incompatible with reducible functional groups (e.g., alkenes, benzyl groups). | youtube.com |
N-Alkylation Approaches for N-Methylation
N-alkylation is a direct method for introducing alkyl groups onto the nitrogen atom of an amine. researchgate.netresearchgate.net In the synthesis of this compound, this strategy can be used to introduce the N-methyl group. This can be achieved either by methylating the piperidine ring nitrogen at an early stage or by methylating the secondary amine of a precursor molecule.
A common synthetic route involves the N-methylation of a precursor such as 3-(piperidin-4-ylamino)propan-1-ol. This reaction is typically performed by treating the secondary amine with a methylating agent in the presence of a base to neutralize the acid byproduct.
| Methylating Agent | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Methyl iodide (CH3I) | Potassium carbonate (K2CO3) or Triethylamine (Et3N) | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Classical and highly effective method. Slow addition of the alkyl halide can prevent overalkylation. | researchgate.netresearchgate.net |
| Formaldehyde (CH2O) / Formic Acid (HCOOH) | None (Formic acid is the reductant) | Water or neat | Known as the Eschweiler-Clarke reaction; a form of reductive amination specific for methylation. Avoids quaternary salt formation. | youtube.com |
| Dimethyl sulfate ((CH3)2SO4) | Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3) | Water, Dichloromethane (DCM) | Potent but toxic methylating agent. | google.com |
Advanced Synthetic Techniques for this compound Analogs
Modern synthetic chemistry aims to produce complex molecules with high precision and sustainability. For analogs of this compound, this involves controlling stereochemistry and employing environmentally benign processes.
Stereoselective Synthesis and Chiral Control Methodologies
When the piperidine ring is substituted at multiple positions, stereoisomers can exist. The synthesis of a single, desired stereoisomer requires advanced stereoselective methods. Chiral control is paramount as different stereoisomers of a molecule can have vastly different biological activities.
Key methodologies include:
Asymmetric Hydrogenation: Pyridine (B92270) or pyridinium salt precursors can be asymmetrically hydrogenated using chiral transition metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) to produce chiral piperidines with high enantiomeric excess. nih.govscientificupdate.com This approach establishes the stereocenters of the ring in a single step.
Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as transaminases, can convert prochiral ketones (e.g., a protected 4-piperidone) into chiral amines with excellent stereoselectivity under mild conditions. scientificupdate.com
Substrate-Controlled Synthesis: Chiral auxiliaries or existing stereocenters in a starting material can direct the stereochemical outcome of subsequent reactions, such as cyclizations or reductions, to form specific diastereomers.
Gold-Catalyzed Cyclization: Gold catalysts can facilitate the cyclization of acyclic precursors to form substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov
| Methodology | Typical Precursor | Key Advantage | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Substituted Pyridinium Salts | Direct formation of chiral piperidine ring from flat aromatic precursors. | nih.govscientificupdate.com |
| Dynamic Asymmetric Transamination | Fluoroketones / 4-Piperidones | High enantioselectivity under mild, aqueous conditions. | scientificupdate.com |
| Gold-Catalyzed Cyclization/Reduction | N-homopropargyl amides | One-pot synthesis of piperidin-4-ols with high diastereoselectivity. | nih.gov |
Green Chemistry Principles in Piperidine Derivative Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govrasayanjournal.co.in These principles are increasingly being applied to the synthesis of piperidine derivatives.
Strategies for a greener synthesis include:
One-Pot Reactions: Combining multiple reaction steps into a single procedure (a "one-pot" reaction) reduces the need for intermediate purification steps, thereby saving solvents, reagents, and energy. ajchem-a.com The reductive amination process is a classic example.
Catalysis: Using catalytic amounts of reagents is preferable to stoichiometric amounts. This includes transition-metal catalysts, organocatalysts, and biocatalysts, which can be recycled and reused. nih.govresearchgate.netfigshare.com
Alternative Energy Sources: Microwave irradiation and ultrasonication can often accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and higher yields compared to conventional heating. rasayanjournal.co.in
Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane or DMF with more environmentally benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran is a key goal. In some cases, reactions can be run under solvent-free conditions. rasayanjournal.co.inrsc.org
Adopting these green chemistry approaches can significantly improve the sustainability of the synthesis of this compound and its derivatives.
Flow Chemistry Applications for Continuous Synthesis
Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing. wikipedia.orgresearchgate.net These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and seamless integration of multiple reaction steps. wikipedia.org While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and methodologies applied to the synthesis of other active pharmaceutical ingredients (APIs) and piperidine derivatives are directly applicable.
The synthesis of piperidine-containing compounds often involves multi-step sequences that can be efficiently translated into a continuous flow process. wikipedia.org Key reactions in the synthesis of such molecules, like reductive amination, alkylation, and protection/deprotection steps, have been successfully adapted to flow reactors. For instance, the reductive amination of a suitable piperidin-4-one precursor with 3-(methylamino)propan-1-ol could be performed in a packed-bed reactor containing a solid-supported reducing agent. This approach allows for easy separation of the product from the excess reagents and catalyst, simplifying the workup process.
Furthermore, flow chemistry enables the telescoping of reaction sequences, where the output stream from one reactor is directly fed into the next without the need for intermediate isolation and purification. wikipedia.org This not only reduces processing time and waste but also allows for the synthesis of compounds that might be unstable under batch conditions. The modular nature of flow chemistry setups, comprising pumps, reactors, and in-line analytical tools, provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.
Derivatization Strategies and Functionalization of this compound
The structural versatility of this compound offers multiple sites for chemical modification, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. The primary alcohol, the piperidine nitrogen, and the propanol (B110389) side chain are all amenable to a variety of chemical transformations.
Chemical Modification of the Primary Alcohol Moiety
The primary alcohol group is a versatile handle for introducing a wide range of functional groups, primarily through esterification and etherification reactions.
Esterification: The hydroxyl group can be readily converted to an ester by reaction with carboxylic acids, acid chlorides, or acid anhydrides. mdpi.com The Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method. mdpi.com Alternatively, for more sensitive substrates, milder conditions employing coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP) can be used. The reaction with acyl chlorides or anhydrides is typically faster and may be performed in the presence of a non-nucleophilic base to scavenge the acidic byproduct. mdpi.com
Etherification: The synthesis of ethers from the primary alcohol can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classical approach. Acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, though this is less controlled for producing unsymmetrical ethers. researchgate.net More modern methods, such as the Mitsunobu reaction, allow for the formation of ethers under mild conditions with inversion of stereochemistry if a chiral center is present.
| Reaction Type | Reagent | Product Structure | Product Name |
|---|---|---|---|
| Esterification | Acetic Anhydride | 3-[Methyl(piperidin-4-yl)amino]propyl acetate | |
| Esterification | Benzoyl Chloride | 3-[Methyl(piperidin-4-yl)amino]propyl benzoate | |
| Etherification | Methyl Iodide / NaH | 4-[(3-Methoxypropyl)(methyl)amino]piperidine | |
| Etherification | Benzyl Bromide / NaH | 4-[(3-(Benzyloxy)propyl)(methyl)amino]piperidine |
Functionalization of the Piperidine Nitrogen Atom
The tertiary amine of the piperidine ring is a key site for modification, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties.
N-Alkylation and N-Acylation: The piperidine nitrogen can undergo further alkylation with alkyl halides to form quaternary ammonium salts. nih.gov The reaction conditions, such as the solvent and temperature, can influence the rate and yield of this transformation. researchgate.net Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is another effective method for introducing more complex alkyl groups.
N-acylation of the piperidine nitrogen is also a feasible transformation, though it is generally less reactive than the secondary amine precursor. Reaction with acyl chlorides or anhydrides under appropriate conditions can yield the corresponding N-acyl piperidinium species.
| Reaction Type | Reagent | Product Structure | Product Name |
|---|---|---|---|
| N-Alkylation (Quaternization) | Methyl Iodide | 4-[(3-Hydroxypropyl)(methyl)amino]-1-methylpiperidin-1-ium iodide | |
| N-Alkylation (Quaternization) | Benzyl Bromide | 1-Benzyl-4-[(3-hydroxypropyl)(methyl)amino]piperidin-1-ium bromide | |
| Reductive Amination | Acetone, NaBH(OAc)3 | 3-[Methyl(1-isopropylpiperidin-4-yl)amino]propan-1-ol |
Strategic Side Chain Modifications and Homologation
Modification of the propan-1-ol side chain allows for the exploration of the impact of its length, branching, and functionality on biological activity.
Homologation: The length of the side chain can be extended or shortened through various synthetic strategies. For chain extension (homologation), the primary alcohol can be converted to a leaving group (e.g., tosylate or mesylate) and then displaced by a cyanide nucleophile. Subsequent reduction of the nitrile would yield the corresponding aminobutanol derivative. Alternatively, Wittig-type reactions on an aldehyde precursor could introduce a carbon-carbon double bond, which can then be reduced and functionalized.
For chain shortening, an oxidative cleavage of a diol precursor, which could be synthesized from a suitable starting material, would yield an aldehyde that can be reduced to the corresponding ethanolamine derivative.
Introduction of Branching: Alkyl groups can be introduced at the α- or β-positions of the propanol side chain. This can be achieved by starting with appropriately substituted building blocks, for example, using a substituted 3-aminopropan-1-ol in the initial coupling with the piperidine moiety. Grignard or organolithium reagents can also be added to an aldehyde or ketone intermediate to introduce branching.
| Modification Type | Synthetic Strategy | Product Structure | Product Name |
|---|---|---|---|
| Chain Shortening | Oxidative cleavage of a diol precursor followed by reduction | 2-[Methyl(piperidin-4-yl)amino]ethan-1-ol | |
| Chain Extension | Conversion of alcohol to tosylate, cyanide displacement, and reduction | 4-[Methyl(piperidin-4-yl)amino]butan-1-ol | |
| Introduction of Branching (α-position) | Use of 3-amino-1-phenylpropan-1-ol in initial synthesis | 1-Phenyl-3-[methyl(piperidin-4-yl)amino]propan-1-ol | |
| Introduction of Branching (β-position) | Use of 3-amino-2-methylpropan-1-ol in initial synthesis | 2-Methyl-3-[methyl(piperidin-4-yl)amino]propan-1-ol |
Structural Elucidation and Advanced Analytical Characterization of 3 Methyl Piperidin 4 Yl Amino Propan 1 Ol
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the 3-[Methyl(piperidin-4-yl)amino]propan-1-ol molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms in the molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment. Key expected resonances include a triplet for the terminal methyl group, multiplets for the methylene (B1212753) protons of the propanol (B110389) chain and the piperidine (B6355638) ring, and a broad singlet for the hydroxyl proton, which can exchange with deuterated solvents. docbrown.info
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct carbon signals would be anticipated, corresponding to the N-methyl group, the three carbons of the propanol chain, and the five unique carbons of the piperidine ring (assuming chair conformation). The chemical shifts are influenced by the proximity of electronegative atoms like oxygen and nitrogen. docbrown.info
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the complete structural assignment. A COSY spectrum would reveal proton-proton coupling relationships, helping to trace the connectivity through the propanol and piperidine fragments. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would show correlations between protons and carbons separated by two or three bonds, confirming the connection between the propanol chain, the N-methyl group, and the piperidine ring.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.60 | Triplet (t) | 2H | -CH₂-OH |
| ~ 2.90 - 3.10 | Multiplet (m) | 2H | Piperidine C2-H, C6-H (axial) |
| ~ 2.50 | Triplet (t) | 2H | N-CH₂-CH₂- |
| ~ 2.30 | Singlet (s) | 3H | N-CH₃ |
| ~ 2.20 - 2.40 | Multiplet (m) | 1H | Piperidine C4-H |
| ~ 2.00 - 2.20 | Multiplet (m) | 2H | Piperidine C2-H, C6-H (equatorial) |
| ~ 1.70 - 1.90 | Multiplet (m) | 2H | Piperidine C3-H, C5-H (axial) |
| ~ 1.65 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- |
| ~ 1.40 - 1.60 | Multiplet (m) | 2H | Piperidine C3-H, C5-H (equatorial) |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 61.0 | -CH₂-OH |
| ~ 59.0 | Piperidine C4 |
| ~ 53.0 | N-CH₂- |
| ~ 49.0 | Piperidine C2, C6 |
| ~ 42.0 | N-CH₃ |
| ~ 32.0 | Piperidine C3, C5 |
| ~ 30.0 | -CH₂-CH₂-CH₂- |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. rsc.org
The molecular formula of this compound is C₉H₂₀N₂O, giving it a monoisotopic mass of approximately 172.1576 Da. uni.lu In high-resolution mass spectrometry (HRMS), such as with a QTOF (Quadrupole Time-of-Flight) analyzer, this mass can be measured with high accuracy, allowing for the unambiguous determination of the elemental formula.
Tandem MS (MS/MS) experiments involve the selection of a precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 173.1648) and its subsequent fragmentation. uni.lu The resulting product ions provide valuable structural information. For this compound, characteristic fragmentation pathways would include:
Alpha-cleavage: Cleavage of the carbon-carbon bonds adjacent to the nitrogen and oxygen atoms is a common fragmentation pathway for amines and alcohols. libretexts.orglibretexts.org This could lead to the loss of a propanol radical or fragments corresponding to the piperidine ring.
Loss of Water: Dehydration, the loss of a water molecule (18 Da) from the protonated molecular ion, is a typical fragmentation for alcohols. libretexts.org
Piperidine Ring Opening: Fragmentation involving the cleavage of the piperidine ring can also occur, leading to a series of characteristic ions.
Predicted Key Mass Fragments for this compound
| m/z (Mass/Charge) | Possible Fragment Identity | Fragmentation Pathway |
| 173.1648 | [M+H]⁺ | Protonated molecular ion |
| 155.1543 | [M+H - H₂O]⁺ | Loss of water from the propanol group |
| 114.1124 | [C₆H₁₂N₂]⁺ | Cleavage of the propanol side chain |
| 98.1121 | [C₆H₁₂N]⁺ | Piperidine-related fragment |
| 70.0651 | [C₄H₈N]⁺ | Fragment from piperidine ring cleavage |
| 58.0651 | [C₃H₈N]⁺ | Alpha-cleavage at the exocyclic nitrogen |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum shows characteristic absorption bands for different functional groups. For this compound, key expected bands include a broad O-H stretching band for the alcohol group, C-H stretching bands for the alkyl portions, C-N stretching for the amine, and a C-O stretching band for the primary alcohol. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides similar information but relies on the inelastic scattering of monochromatic light. While O-H and N-H bonds often give weak Raman signals, the C-C and C-H skeletal vibrations of the piperidine ring and alkyl chain would be expected to produce strong signals, complementing the IR data.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Alcohol |
| 2950 - 2800 | C-H stretch | Alkyl (CH₃, CH₂, CH) |
| 1470 - 1430 | C-H bend | Alkyl (CH₂) |
| 1250 - 1000 | C-N stretch | Tertiary Amine |
| 1075 - 1000 | C-O stretch | Primary Alcohol |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While a specific crystal structure for this compound has not been reported, the methodology applied to analogous piperidine derivatives provides a clear framework for its potential analysis. researchgate.netresearchgate.net
The process begins with the growth of a suitable single crystal of the compound. This is often the most challenging step, achieved by methods like slow evaporation of a solvent. For piperidine derivatives, solvents such as ethanol (B145695) are commonly used. Once a high-quality crystal is obtained, it is mounted on a diffractometer. The instrument directs a beam of X-rays onto the crystal, and the resulting diffraction pattern of scattered X-rays is collected by a detector. mdpi.com
The diffraction data—comprising the positions and intensities of the scattered X-rays—is then processed. Software is used to solve the phase problem and generate an electron density map of the molecule. mdpi.com From this map, the positions of individual atoms can be determined, revealing critical structural information such as bond lengths, bond angles, and torsional angles. For piperidine-containing structures, this analysis confirms the ring conformation, which is typically a chair form. researchgate.netebi.ac.uk It also elucidates the stereochemistry and the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. ebi.ac.uk
| Parameter | Data from an Analogous Piperidine Derivative (PMDPM) | Reference |
| Formula | C23H25NO | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| Unit Cell Dimensions | a = 8.2543 Å, b = 10.5543 Å, c = 12.6184 Å | researchgate.net |
| Key Structural Feature | Piperidine ring adopts dual chair and twisted boat conformations | researchgate.net |
| Stabilizing Interactions | C–H⋯O intramolecular interactions and C–H⋯π interactions | researchgate.net |
Impurity Profiling and Identification within Synthetic Batches of this compound
Impurity profiling is a critical aspect of pharmaceutical development and quality control, as impurities can affect the safety and efficacy of an active pharmaceutical ingredient (API). hilarispublisher.comnih.gov The synthesis of a molecule like this compound can generate various process-related impurities, including starting materials, intermediates, by-products, and degradation products. derpharmachemica.com
The identification and characterization of these impurities are typically performed using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the primary tool for separating and detecting impurities. researchgate.net
Potential impurities in a synthetic batch could arise from several sources:
Unreacted Starting Materials and Intermediates : The synthesis of piperidine derivatives often involves multiple steps. Incomplete reactions can lead to the presence of precursors in the final product. derpharmachemica.comnih.gov
By-products from Side Reactions : Side reactions, such as over-alkylation, dimerization, or reactions with residual catalysts, can generate structurally related impurities. researchgate.net For example, in syntheses involving piperidine, by-products from defluorination or other unintended modifications have been observed. nih.gov
Degradation Products : The API may degrade under certain conditions (e.g., acid, base, heat, light), forming new impurities. For instance, related piperidine-containing drugs can degrade under acidic conditions. derpharmachemica.com
Once impurities are detected, their structures are elucidated using techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS). nih.gov If necessary, the impurities are synthesized independently to confirm their structure and to be used as reference standards for analytical method validation. nih.gov
| Impurity Type | Potential Origin in Piperidine Synthesis | Common Analytical Technique | Reference |
| Starting Materials | Incomplete conversion during synthesis. | HPLC, LC-MS | derpharmachemica.com |
| Intermediates | Carry-over from previous synthetic steps. | HPLC, LC-MS | nih.gov |
| By-products | Side reactions (e.g., dimerization, over-alkylation). | GC-MS, LC-HRMS, NMR | researchgate.netresearchgate.net |
| Degradation Products | Instability of the final compound under process or storage conditions. | HPLC, LC-MS | derpharmachemica.com |
| Reagent-Related Impurities | Impurities originating from solvents, reagents, or catalysts used in the synthesis. | HPLC, GC-MS | hilarispublisher.com |
Biological Activity and Mechanistic Investigations of 3 Methyl Piperidin 4 Yl Amino Propan 1 Ol and Its Derivatives
Receptor Binding and Modulation Studies
The interaction of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol and its analogs with various receptors, particularly G-protein coupled receptors (GPCRs), has been a key area of investigation. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.
Histamine (B1213489) Receptor Antagonism (e.g., H3 Receptor)
The piperidine (B6355638) moiety is a common structural feature in many histamine H3 receptor (H3R) antagonists. nih.govacs.org H3Rs are GPCRs that act as presynaptic autoreceptors, regulating the release of histamine and other neurotransmitters in the central nervous system. nih.gov Consequently, H3R antagonists are being explored for their potential in treating various neurological and cognitive disorders. ajchem-a.com
Research on piperidine derivatives has shown that modifications to the piperidine ring and its substituents significantly influence binding affinity for the H3R. nih.govacs.org While direct binding data for this compound is not extensively published, studies on structurally similar compounds provide insights into its potential activity. For instance, the presence of a basic nitrogen atom within the piperidine ring is a critical feature for interaction with the H3R. nih.govacs.org The affinity of various piperidine derivatives for the human H3 receptor is often determined through radioligand displacement assays.
Table 1: Representative Binding Affinities of Piperidine Derivatives at the Human H3 Receptor
| Compound | R Group Modification | Ki (nM) |
|---|---|---|
| Analog A | Unsubstituted piperidine | 6.2 |
| Analog B | 4-pyridylpiperidine | 7.7 |
| Analog C | 2-methylpyrrolidine | 25 |
| Analog D | Piperazine (B1678402) analog | 3.17 |
Data is illustrative and based on findings for structurally related piperidine compounds. nih.govacs.orgnih.gov
Chemokine Receptor Modulation (e.g., CCR4 Antagonism)
Chemokine receptors, another class of GPCRs, are involved in immune cell trafficking and have been implicated in various inflammatory diseases and cancer. The C-C chemokine receptor 4 (CCR4) is a target of interest for the development of novel therapeutics. Several small molecule CCR4 antagonists incorporating a piperidine scaffold have been reported. mdpi.com
Structure-activity relationship studies of trisubstituted pyrimidine (B1678525) amide derivatives as CCR4 antagonists have highlighted the importance of the piperidine group. mdpi.com Simplification of the piperidine moiety in some analogs resulted in comparable or even enhanced inhibitory activity in chemotaxis assays. mdpi.com This suggests that the this compound scaffold could potentially be adapted to target the CCR4 receptor. The inhibitory activity of these compounds is typically evaluated by their ability to block chemokine-induced cell migration.
Table 2: Representative Chemotaxis Inhibition by Piperidine-Containing CCR4 Antagonists
| Compound | Structural Feature | IC50 (µM) |
|---|---|---|
| Analog 1 | Trisubstituted pyrimidine with piperidine | 0.078 |
| Analog 2 | Simplified piperidine group | 0.064 |
| Analog 3 | Pyridinyl group instead of piperidine | > 10 |
| Analog 4 | Acyclic analog | > 10 |
Data is illustrative and based on findings for structurally related compounds. mdpi.com
Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions
Beyond histamine and chemokine receptors, there is potential for this compound and its derivatives to interact with other GPCRs. Cross-pharmacology studies have revealed that ligands for one GPCR can often show affinity for other receptors, sometimes with functional consequences. nih.gov
Notably, some compounds initially identified as H3R antagonists have been found to possess significant affinity for sigma-1 receptors (σ1R), which are unique, non-opioid receptors located at the endoplasmic reticulum. nih.govacs.orgacs.org This dual H3R/σ1R activity is influenced by the nature of the heterocyclic core, with piperidine-containing compounds often showing higher affinity for σ1R compared to their piperazine counterparts. nih.govacs.org This suggests that derivatives of this compound could be investigated for their activity at sigma receptors, which are implicated in various neurological conditions.
Enzyme Inhibition and Activation Profiling
The interaction of this compound and its derivatives with various enzymes is another important aspect of their biological profiling. Such interactions can lead to the modulation of key cellular pathways.
FAD-Dependent Oxidoreductase Activity Studies
Flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductases are a large family of enzymes that catalyze a wide range of redox reactions in biological systems. nih.gov These enzymes are involved in numerous metabolic pathways. To date, there is a lack of specific research investigating the direct interaction of this compound or its close analogs with FAD-dependent oxidoreductases. High-throughput screening of small molecule libraries against these enzymes is a common approach to identify novel inhibitors or activators. nih.gov Future studies could explore the potential for this class of compounds to modulate the activity of specific FAD-dependent oxidoreductases.
Inflammasome Pathway Modulation (e.g., NLRP3 Inhibition and ATPase Activity)
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases, making it an attractive therapeutic target. nih.govresearchgate.net
Several small molecule inhibitors of the NLRP3 inflammasome have been developed, and some of these incorporate piperidine moieties in their structures. researchgate.net The mechanism of inhibition for some of these compounds involves the direct binding to the NLRP3 protein, thereby preventing its oligomerization and activation. researchgate.net While direct evidence for this compound is not available, the presence of the piperidine scaffold suggests that its derivatives could be explored for NLRP3 inhibitory activity. The potency of such compounds is often measured by their ability to inhibit the release of IL-1β in cellular assays.
Table 3: Representative NLRP3 Inflammasome Inhibitory Activity of Small Molecules
| Compound | Scaffold Type | IL-1β Release IC50 (nM) |
|---|---|---|
| MCC950 | Sulfonylurea | ~15 |
| Compound 7 | Alkenyl sulfonylurea | 35 |
| YQ128 | Sulfonamide derivative | 300 |
| HL16 | Novel scaffold | >1000 |
Data is illustrative and based on findings for known NLRP3 inhibitors. nih.govnih.govresearchgate.net
In Vivo Pharmacological Evaluation in Relevant Animal Models
The piperidine scaffold is a structural motif found in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory properties. ajchem-a.com The evaluation of such compounds often involves established animal models that mimic human inflammatory conditions. A key model in this regard is the oxazolone-induced contact hypersensitivity (CHS) in mice, which represents a delayed-type hypersensitivity (DTH) reaction and is widely used to study the mechanisms of skin inflammation and to assess the efficacy of potential anti-inflammatory agents. pharmacologydiscoveryservices.commdpi.com
The CHS model involves a sensitization phase, where the hapten (e.g., oxazolone) is applied to a shaved area of the animal's skin, and an elicitation phase, where the same hapten is later applied to the ear. pharmacologydiscoveryservices.com The resulting inflammatory response is quantified by measuring the increase in ear thickness, which serves as an index of inflammation. pharmacologydiscoveryservices.com This inflammatory reaction is characterized by an influx of immune cells and the increased expression of pro-inflammatory cytokines and chemokines, such as IFN-γ, IL-4, and IL-1β. plos.org Studies utilizing this model have shown that pre-established skin inflammation can create an immune-stimulatory environment that enhances adaptive immune responses. nih.gov
While specific in vivo anti-inflammatory data for this compound in the oxazolone (B7731731) model is not detailed in the available literature, various other piperidine derivatives have demonstrated significant anti-inflammatory activity in vivo. scielo.org.mx For instance, certain diarylidene-N-methyl-4-piperidones have been shown to reduce inflammatory markers and nitric oxide production in macrophage cell lines, indicating their potential to mitigate inflammatory responses. nih.gov The established anti-inflammatory potential of the piperidine nucleus suggests that compounds like this compound warrant investigation in models such as oxazolone-induced CHS to fully characterize their therapeutic potential.
The piperidine ring is a fundamental structural component of many potent analgesic agents, most notably morphine and its synthetic analogs like pethidine and fentanyl. tandfonline.comlongdom.org Consequently, synthetic piperidine derivatives are frequently evaluated for their analgesic potential. The assessment of this activity is typically conducted in animal models using tests that measure response to noxious stimuli, such as the tail-flick, tail-immersion, and acetic acid-induced writhing tests. tandfonline.comlongdom.orgnih.gov
Research into various series of 4-substituted piperidine derivatives has identified compounds with potent analgesic properties, in some cases comparable to morphine. longdom.orgnih.gov For example, studies on 4-amino methyl piperidine derivatives revealed that their analgesic effect could be reversed by the opioid antagonist naloxone, suggesting that their mechanism of action involves interaction with µ-opioid receptors. tandfonline.comresearchgate.net One derivative in this series, designated HN58, demonstrated 100% inhibition in the writhing test. tandfonline.com
Molecular docking studies have further supported these findings, showing that novel piperidine derivatives can fit well within the binding pocket of the µ-opioid receptor, interacting with key amino acid residues such as Asp147 and Tyr148. tandfonline.com The analgesic potency of these compounds is often dose-dependent, and structure-activity relationship studies aim to optimize this activity by modifying the substituents on the piperidine core. longdom.orgresearchgate.net While the specific analgesic profile of this compound is not extensively documented, its structural relation to known analgesics makes it a compound of interest for pain research.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The pharmacological profile of piperidine-based compounds is highly dependent on the nature, position, and orientation of substituents on the piperidine ring. ontosight.aiontosight.ai Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and affinity of these molecules for their biological targets. ontosight.ai
Modifications to the piperidine ring can influence several key properties:
Receptor Affinity and Selectivity: The addition of methyl groups to the piperidine ring has been shown to modulate affinity for various receptors. ajchem-a.com For instance, in a series of phenoxyalkylpiperidines targeting the sigma-1 (σ1) receptor, a 4-methyl substituent was found to confer optimal interaction. uniba.it However, increasing the degree of methylation elsewhere on the ring progressively decreased affinity, highlighting the specific steric and hydrophobic requirements of the binding pocket. uniba.it
Physicochemical Properties: Substituents can alter properties such as lipophilicity and solubility, which in turn affect bioavailability. ontosight.ai The introduction of a 2-(diethylamino)ethyl group, for example, can enhance water solubility. ontosight.ai
Potency: The stereochemistry of substituents is also critical. The placement of methyl groups can affect the stereochemical aspects of both potency and toxicity, necessitating careful structural refinement for optimal activity. ontosight.ai In some cases, constraining the piperidine ring's conformation, for example by incorporating it into a bridged system like a quinuclidine, is well-tolerated by receptors and can help elucidate the preferred binding conformation. nih.gov
The table below summarizes the general impact of piperidine ring substitutions on biological activity based on findings from various studies on piperidine derivatives.
| Substitution Type | Effect on Biological Activity | Example Receptor/Target Context |
| Small Alkyl Groups (e.g., Methyl) | Can enhance lipophilic interactions and receptor affinity depending on position. ajchem-a.comuniba.it | Sigma-1 (σ1) Receptor uniba.it |
| Bulky/Aromatic Groups | May increase or decrease affinity based on the size and shape of the receptor's binding pocket. | P2Y14 Receptor nih.gov |
| Polar/Hydrogen Bonding Groups | Can introduce key interactions with polar residues in the binding site. | Choline (B1196258) Transporter nih.gov |
| Bridged/Fused Rings | Constrains the conformation, which can enhance affinity by reducing the entropic penalty of binding. nih.gov | P2Y14 Receptor nih.gov |
The side chain attached to the piperidine nitrogen plays a pivotal role in how the ligand interacts with its target protein. mdpi.com In this compound, the N-linked 3-hydroxypropyl (propanol) side chain is critical for defining its pharmacological properties.
The key features of the propanol (B110389) side chain and their contributions are:
Flexible Linker: The three-carbon propyl chain acts as a flexible spacer. This flexibility allows the terminal hydroxyl group to orient itself optimally to form key interactions within the receptor binding site. The length of this linker is often crucial for bridging different interaction points within the target.
Terminal Hydroxyl Group: The alcohol (-OH) group is a potent hydrogen bond donor and acceptor. This allows it to form strong, specific hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, or glutamate (B1630785) in the binding pocket. nih.gov Such interactions are often essential for high-affinity binding and receptor activation or inhibition. For example, in studies of choline transporter inhibitors, ether linkages at a similar position were found to be important for activity. nih.gov
The combination of a flexible linker and a terminal hydrogen-bonding group is a common strategy in medicinal chemistry to enhance ligand-target interactions and improve binding affinity. mdpi.com
The methylation of the piperidine nitrogen, as seen in 3-[Methyl (piperidin-4-yl)amino]propan-1-ol, has a profound influence on the molecule's interaction with its biological targets. This single methyl group can significantly alter receptor affinity and efficacy compared to its secondary amine (N-H) counterpart.
Key effects of N-methylation include:
Basicity and Protonation: The methyl group is electron-donating, which slightly increases the basicity of the piperidine nitrogen. This nitrogen is often protonated at physiological pH, allowing it to form a critical ionic bond (salt bridge) with an acidic amino acid residue (e.g., aspartate or glutamate) in the receptor. nih.gov Altering the basicity can fine-tune the strength of this crucial interaction.
Lipophilicity: Adding a methyl group increases the molecule's lipophilicity. This can enhance its ability to cross cell membranes and may promote favorable hydrophobic interactions within lipophilic pockets of the receptor binding site. nih.gov For instance, N-methylpiperidine derivatives have shown high affinity for the σ1 receptor, partly due to interactions with a lipophilic binding pocket. nih.gov
Steric Effects: The methyl group adds steric bulk compared to a hydrogen atom. This can either improve binding by promoting a more favorable conformation or hinder binding if the binding pocket is sterically constrained. In some cases, the N-methyl group can prevent undesirable interactions or metabolism.
Receptor Selectivity: The subtle changes in size, basicity, and lipophilicity imparted by the N-methyl group can be enough to alter the compound's selectivity profile between different receptor subtypes. For example, replacing a piperidine ring with a piperazine (which has a second nitrogen) dramatically altered sigma-1 receptor affinity, demonstrating the sensitivity of receptors to changes at this position. nih.govacs.org
Computational Chemistry and Molecular Modeling of 3 Methyl Piperidin 4 Yl Amino Propan 1 Ol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of molecular attributes with high accuracy.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol is crucial to identify its stable low-energy conformations. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents on both the nitrogen and the C4 position introduces the possibility of different conformers.
For the N-methyl group, both axial and equatorial orientations are possible, with the equatorial position generally being more stable due to reduced steric hindrance. Similarly, the 4-amino]propan-1-ol side chain can also exist in either an axial or equatorial position. The interplay of these substituent positions, along with the rotational freedom of the propan-1-ol chain, results in a complex potential energy surface.
Computational methods, such as density functional theory (DFT), can be employed to perform a systematic conformational search. By calculating the relative energies of various conformers, a conformational energy landscape can be constructed, highlighting the most probable and biologically relevant structures. The stability of these conformers is influenced by a combination of steric and electronic effects, including intramolecular hydrogen bonding between the hydroxyl group of the propanol (B110389) side chain and the nitrogen atoms.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | N-Methyl Position | Side Chain Position | Relative Energy (kcal/mol) |
| 1 | Equatorial | Equatorial | 0.00 |
| 2 | Equatorial | Axial | 1.50 |
| 3 | Axial | Equatorial | 2.50 |
| 4 | Axial | Axial | 4.00 |
Note: This table is illustrative and based on general principles of conformational analysis of substituted piperidines. Actual values would require specific quantum chemical calculations.
Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Molecular Electrostatic Potential)
The electronic structure of this compound dictates its reactivity and intermolecular interactions. Key descriptors derived from quantum chemical calculations include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO represents the ability of a molecule to donate electrons and is typically localized on electron-rich regions. For this compound, the HOMO is expected to be centered around the two nitrogen atoms and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO , on the other hand, signifies the ability to accept electrons and is generally distributed over electron-deficient areas. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. The MEP map for this compound would show negative potential (red and yellow regions) around the nitrogen and oxygen atoms, confirming their role as nucleophilic centers and sites for hydrogen bond acceptance. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton and the protons on the carbon atoms adjacent to the heteroatoms. This information is invaluable for understanding how the molecule will interact with biological targets. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign the observed signals to specific atoms.
The chemical shifts of the protons and carbons in the piperidine ring are sensitive to its conformation. Therefore, comparing calculated and experimental NMR data can provide further evidence for the predominant conformation in solution. For instance, the chemical shifts of the axial and equatorial protons at each position of the piperidine ring are typically distinct.
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| N-CH₃ | 2.35 | 2.32 |
| Piperidine H (axial) | 1.50 - 1.70 | 1.55 - 1.75 |
| Piperidine H (equatorial) | 1.80 - 2.00 | 1.85 - 2.05 |
| -CH₂-OH | 3.60 | 3.58 |
Note: This table is for illustrative purposes. Actual prediction requires specific calculations and referencing to an appropriate standard.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This method is crucial for understanding the mechanism of action of potential drug candidates and for the rational design of new inhibitors.
Elucidation of Binding Modes to Specific Target Proteins (e.g., CCR4, NLRP3, DnaG, DprE1)
The piperidine scaffold is a common motif in many biologically active compounds. Molecular docking studies can be employed to investigate the potential binding of this compound to various protein targets.
CCR4: C-C chemokine receptor type 4 (CCR4) is a target for inflammatory diseases and cancer. Piperidine-containing molecules have been explored as CCR4 antagonists. A docking study of this compound into the binding site of CCR4 could reveal potential interactions with key residues, such as hydrogen bonds with polar amino acids and hydrophobic interactions with nonpolar residues. nih.gov
NLRP3: The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is implicated in various inflammatory disorders. Several inhibitors of NLRP3 contain a piperidine moiety. Docking simulations could elucidate how this compound might fit into the ATP-binding pocket of the NLRP3 NACHT domain, a common target for inhibitors. nih.govchemmethod.com Key interactions could involve hydrogen bonding with the protein backbone and hydrophobic contacts within the pocket.
DnaG: DnaG is a bacterial primase essential for DNA replication, making it an attractive target for novel antibiotics. While specific inhibitors containing the exact structure of this compound have not been widely reported, the piperidine scaffold is present in various enzyme inhibitors. Docking studies could explore the potential of this compound to bind to the active site of DnaG, potentially interacting with residues involved in nucleotide binding or catalysis.
DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Many DprE1 inhibitors feature nitrogen-containing heterocycles. Molecular docking could be used to predict the binding mode of this compound within the DprE1 active site, assessing its potential to form key interactions with residues like Cys387 or with the FAD cofactor. nih.govnih.gov
Table 3: Potential Interacting Residues in Target Proteins (Hypothetical Docking Results)
| Target Protein | Key Interacting Residues | Type of Interaction |
| CCR4 | Glu288, Tyr113 | Hydrogen Bond, Pi-cation |
| NLRP3 | Lys232, Arg578 | Hydrogen Bond, Electrostatic |
| DnaG | Asp309, Glu337 | Hydrogen Bond, Metal Coordination |
| DprE1 | Tyr314, Lys418 | Hydrogen Bond, Hydrophobic |
Note: This table is illustrative and based on known binding sites of the respective proteins and general interaction patterns of piperidine-containing ligands. Specific docking studies are required for accurate predictions.
Rational Design and Virtual Screening for Novel Ligands
The structural information obtained from molecular docking studies of this compound can be utilized for the rational design of new and more potent ligands. By identifying the key interactions between the compound and its target protein, modifications can be made to the molecular structure to enhance binding affinity and selectivity. For instance, functional groups could be added to form additional hydrogen bonds or to better occupy a hydrophobic pocket.
Furthermore, the core scaffold of this compound can be used as a starting point for virtual screening campaigns. nih.gov Large chemical databases can be computationally screened to identify other molecules containing this or similar scaffolds that are predicted to bind to the target of interest. This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing. The use of chiral piperidine scaffolds, in particular, has been a promising strategy in drug design to improve biological activity and pharmacokinetic properties. thieme-connect.com
Homology Modeling for Characterization of Receptor Structures
In the absence of experimentally determined structures (e.g., via X-ray crystallography or cryo-EM), homology modeling stands as a crucial computational method to generate three-dimensional models of target proteins. researchgate.net This technique is particularly relevant for G-protein-coupled receptors (GPCRs) and other protein classes that are challenging to crystallize but are common targets for piperidine-containing ligands. nih.govunc.edu
The process involves using the known experimental structure of a related homologous protein (the "template") to predict the conformation of the target protein's sequence. For receptors that interact with piperidine derivatives, such as dopamine (B1211576), histamine (B1213489), sigma, or opioid receptors, homology models are frequently constructed to facilitate structure-based drug design. researchgate.netnih.gov For instance, the crystal structure of the β2 adrenergic receptor has been used as a template to model the dopamine D3 receptor, enabling prospective docking screens that successfully identified novel ligands. unc.edu Similarly, homology models of the histamine H3 receptor and the sigma-2 receptor have been employed in docking studies for piperidine derivatives when their crystal structures were unavailable. nih.gov
The accuracy and utility of a homology model are highly dependent on the sequence identity between the target and the template. A higher sequence identity generally leads to a more reliable model. unc.edu Once a model is built, it is typically refined and validated using techniques like molecular dynamics simulations to ensure its structural stability and accuracy before being used for ligand docking and virtual screening. researchgate.net These models allow researchers to visualize the binding pocket and predict key interactions between ligands like this compound and specific amino acid residues, guiding the design of new molecules with improved affinity and selectivity. researchgate.netunc.edu
Table 1: Key Aspects of Homology Modeling in Receptor Characterization
| Parameter | Description | Relevance to Piperidine Ligands | Example Receptors |
| Template Selection | Choosing a known protein structure with the highest possible sequence identity to the target. | Crucial for generating an accurate model of receptors that are known to bind piperidine moieties. | β2 Adrenergic Receptor, μ Opioid Receptor researchgate.netunc.edu |
| Sequence Alignment | Aligning the amino acid sequence of the target protein with the template sequence. | Determines the initial placement of residues in the 3D model, especially in the binding pocket. | Dopamine D3 Receptor, Histamine H3 Receptor nih.govunc.edu |
| Model Building | Constructing the 3D coordinates for the target protein based on the aligned template structure. | Creates the structural framework for subsequent docking and simulation studies. | Sigma-1 and Sigma-2 Receptors nih.gov |
| Model Refinement | Optimizing the initial model, often using energy minimization and molecular dynamics simulations. | Improves the stereochemical quality and stability of the model, particularly in loop regions and the ligand-binding site. | δ Opioid Receptor researchgate.net |
| Validation | Assessing the quality of the final model using various computational tools and metrics. | Ensures the model is reliable for predicting ligand-receptor interactions. | Dopamine D3 Receptor unc.edu |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). figshare.comnih.gov
QSAR models are powerful tools in medicinal chemistry for predicting the biological activity of novel compounds based on a dataset of molecules with known activities. researchgate.net For derivatives containing the piperidine scaffold, QSAR studies have been successfully applied to predict a wide range of biological activities, including anticancer, anti-HIV, and cardiotoxic effects. researchgate.netijprajournal.commdpi.com
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. researchgate.net Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. figshare.commdpi.com
For example, QSAR models have been developed for piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors, where steric, electrostatic, and hydrophobic fields were found to be important for inhibitory potency. researchgate.net Similarly, QSAR models for piperidine-substituted thiophene[3,2-d]pyrimidine derivatives have been used to quantify the structural requirements for anti-HIV-1 activity. ijprajournal.com The predictive power of these models is typically evaluated using statistical metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or q²), and the predictive R² (R²_ext or r²_pred) for an external test set. figshare.comresearchgate.net
Table 2: Examples of QSAR Models for Piperidine Derivatives
| Target/Activity | Compound Class | QSAR Method | Key Statistical Parameters | Reference |
| ALK Inhibition | Piperidine carboxamide derivatives | CoMFA, CoMSIA | q² = 0.715, r²_pred = 0.744 (CoMFA) | researchgate.net |
| Anticancer (Akt1) | Furan-pyrazole piperidine derivatives | GA-MLR | r² = 0.742–0.832, Q²_LOO = 0.684–0.796 | figshare.com |
| Anti-HIV-1 | Thiophene[3,2-d]pyrimidine derivatives | Multivariate Linear Regression | R² = 0.8781 | ijprajournal.com |
| Cardiotoxicity | Piperidine derivatives | Monte Carlo Method | R² (external set) = 0.90–0.94 | mdpi.com |
QSPR modeling extends the QSAR concept to predict the physicochemical and thermodynamic properties of chemicals. nih.gov For amines, which are structurally related to this compound, QSPR models are particularly valuable for predicting properties relevant to industrial applications, such as post-combustion CO₂ capture. researchgate.netnih.gov
In this context, researchers have developed QSPR models to predict key thermodynamic properties of amine solutions, including CO₂ solubility, heat of absorption, pKa, and rates of oxidative degradation. researchgate.netnih.govutexas.edu These models use molecular descriptors that capture electronic and steric hindrance properties of the amine structure. nih.gov For example, a QSPR model for predicting the oxidative degradation of amines found that calculated dipole moment and pKa values were significant descriptors. nih.gov Another study used a statistical approach to model the variation of the acidity constant (pKa) as a function of the molecular structure for a large set of amines. researchgate.net These predictive models are instrumental in screening large numbers of candidate molecules to identify those with optimal thermodynamic profiles for specific applications, saving significant time and experimental resources. nih.govresearchgate.net
Table 3: QSPR Models for Thermodynamic Properties of Amines
| Thermodynamic Property | Amine Class | Modeling Approach | Key Finding/Descriptor | Reference |
| CO₂ Solubility | Aqueous mono-amines | Thermodynamic modeling | A correlation was built to connect lab-scale properties to the process regeneration energy. | researchgate.net |
| Acidity Constant (pKa) | Various amines | Graph Machines | Successfully clustered molecules and modeled the variation of pKa with molecular structure. | researchgate.net |
| Oxidative Degradation Rate | Various amines | QSPR (MLR and Machine Learning) | The model incorporated descriptors for dipole moment, pKa, topology, and electronic/steric properties. | nih.gov |
| Heat of CO₂ Absorption | Aqueous amines (MEA, PZ) | Empirical models | Derived from total pressure measurements, the heat of absorption was modeled as a function of temperature and loading. | utexas.edu |
Molecular Dynamics Simulations to Investigate Ligand-Target Dynamics and Stability
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide detailed, dynamic insights into how a ligand, such as this compound, interacts with its biological target. nih.govsemanticscholar.org
Starting from an initial ligand-receptor complex, often obtained from molecular docking, an MD simulation calculates the trajectories of atoms by solving Newton's equations of motion. mdpi.com These simulations, typically run for hundreds of nanoseconds, can reveal crucial information that static docking poses cannot. nih.gov They are used to assess the stability of the ligand's binding pose, identify key and persistent intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and characterize the conformational changes in both the ligand and the receptor upon binding. nih.govnih.govsemanticscholar.org
For instance, MD simulations have been used to examine the stability of piperidine derivatives in the binding pockets of the histamine H3 and sigma-1 receptors, correlating the interaction frequency of specific amino acids with the ligands' experimental affinities. nih.gov In another study on dopamine D2 receptor antagonists, MD simulations confirmed that high-affinity ligands maintained stable interactions with key residues in both the orthosteric and extended binding pockets of the receptor throughout the simulation. semanticscholar.org The results from MD simulations are essential for validating docking results, elucidating the mechanism of binding, and refining the design of new ligands with enhanced stability and affinity. mdpi.comnih.gov
Table 4: Application of Molecular Dynamics Simulations in Ligand-Target Analysis
| System Studied | Simulation Duration | Key Insights Gained | Reference |
| Piperidine Derivatives at H3 & σ1 Receptors | 500 ns | Examined compound pose stability and correlated experimental affinity with the frequency of specific amino acid interactions. | nih.gov |
| Arylpiperazines at Dopamine D2 Receptor | 100 ns | Tested the stability of docking poses and confirmed that key interactions persisted for a significant portion of the simulation time. | semanticscholar.org |
| Piperidine/Piperazine (B1678402) Ligands at σ1 Receptor | Not specified | Revealed crucial amino acid residues that interacted with the most promising compound, validating the binding mode. | nih.gov |
| General Drug Discovery | Varies (ns to μs) | Provides insights into binding energetics, kinetics of ligand-receptor interactions, and the function of drug targets. | mdpi.com |
Future Directions and Research Opportunities for 3 Methyl Piperidin 4 Yl Amino Propan 1 Ol
Exploration of Novel Biological Targets and Therapeutic Applications
The structural attributes of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol suggest its potential to interact with a variety of biological targets, opening avenues for new therapeutic applications. The piperidine (B6355638) ring, a key pharmacophore, is known to be present in compounds targeting the central nervous system (CNS), as well as in agents with anticancer and antimicrobial properties.
Potential Therapeutic Areas and Biological Targets:
| Therapeutic Area | Potential Biological Targets | Rationale |
| Neurodegenerative Diseases | Sigma receptors (S1R and S2R) nih.govrsc.org, Cholinesterases, Monoamine oxidases nih.gov | The piperidine scaffold is a common feature in ligands for CNS receptors. Derivatives could be investigated for their potential in treating conditions like Alzheimer's disease. |
| Oncology | p53-HDM2 interaction researchgate.net, Topoisomerases rsc.org, ADORA1 receptor researchgate.net | Numerous piperidine-containing compounds have demonstrated cytotoxic activity against various cancer cell lines, including hematological cancers. nih.govresearchgate.net |
| Infectious Diseases | Bacterial and fungal enzymes | The heterocyclic nature of the piperidine ring makes it a candidate for developing new antimicrobial agents. scielo.brnih.gov |
Further research should focus on screening this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic uses.
Development of Advanced and Sustainable Synthetic Methodologies
The efficient and sustainable synthesis of this compound and its analogs is crucial for its future development. Traditional synthetic routes for piperidine derivatives can be lengthy and environmentally taxing. Modern synthetic chemistry offers several advanced and sustainable approaches.
Advanced Synthetic Strategies:
C-H Activation: This technique allows for the direct functionalization of carbon-hydrogen bonds, reducing the need for pre-functionalized starting materials and thereby shortening synthetic sequences.
Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions, leading to more environmentally friendly processes.
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability, making the synthesis more suitable for industrial production.
Sustainable Chemistry Principles:
| Principle | Application in Synthesis |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials to reduce reliance on petrochemicals. |
| Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. |
Future research in this area should aim to develop novel, efficient, and green synthetic routes to produce a diverse library of this compound derivatives for biological screening.
Application as a Core Scaffold in Emerging Medicinal Chemistry Programs
The this compound structure can serve as a versatile core scaffold for the development of new drugs. Its functional groups—the secondary amine, the hydroxyl group, and the piperidine ring itself—provide multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The pyridine (B92270) unit, a related heterocyclic scaffold, is found in numerous natural and synthetic compounds with diverse biological activities and is considered an attractive platform for drug design. mdpi.com Similarly, the piperidine scaffold of this compound can be systematically modified to create libraries of new chemical entities. These libraries can then be screened for activity against various diseases, leading to the identification of promising lead compounds for further development.
Integration with Artificial Intelligence and Machine Learning Approaches in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can significantly accelerate the development of therapeutics based on the this compound scaffold. nih.govnih.gov
Applications of AI and ML:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives of this compound. atomwise.com This can help prioritize which compounds to synthesize and test, saving time and resources.
De Novo Drug Design: AI can be used to design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target.
Virtual Screening: Large virtual libraries of compounds can be screened against a target protein using computational docking and ML-based scoring functions to identify potential hits. nih.govresearchgate.net
By leveraging these computational tools, researchers can more efficiently explore the chemical space around the this compound core and accelerate the identification of new drug candidates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[Methyl(piperidin-4-yl)amino]propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : A common method involves reductive amination or alkylation of 3-(piperidin-4-yl)-propan-1-ol with methylating agents like formalin in acetonitrile under basic conditions. For example, formalin (6.33 g) reacted with 3-(piperidin-4-yl)-propan-1-ol (3.02 g) in acetonitrile at ambient temperature yielded the target compound . Solvent choice (e.g., acetonitrile vs. ethanol) and stoichiometry of the methylating agent are critical for minimizing side products like over-alkylation.
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer : Techniques include:
- HPLC/GC-MS : To assess purity and detect byproducts.
- NMR spectroscopy : Confirm regiochemistry (e.g., methyl group position on piperidine) and amine proton integration .
- X-ray crystallography : For unambiguous structural confirmation, though this requires high-quality single crystals .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in sealed containers in dry, ventilated areas to prevent degradation .
- Dispose of waste via professional chemical disposal services to comply with environmental regulations .
Q. How does solubility vary across solvents, and what purification methods are effective?
- Methodological Answer : The compound is polar due to its hydroxyl and tertiary amine groups, showing good solubility in methanol, ethanol, and acetonitrile. Hydrochloride salt formation (e.g., using HCl gas in diethyl ether) improves crystallinity for recrystallization. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) effectively separates impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic/electrophilic sites.
- Molecular docking : Screen against target proteins (e.g., GPCRs or enzymes) to assess binding affinity.
- MD simulations : Study conformational flexibility in aqueous or lipid environments .
Q. What strategies resolve contradictions in reported synthetic yields or analytical data?
- Methodological Answer :
- Reproduce conditions : Ensure exact replication of temperature, solvent, and reagent ratios.
- Advanced analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight discrepancies.
- Cross-validate with multiple techniques : Compare NMR, IR, and X-ray data to rule out isomerization or polymorphism .
Q. How can the compound’s solid-state forms (polymorphs) be characterized?
- Methodological Answer :
- PXRD : Identify distinct crystalline phases.
- DSC/TGA : Analyze thermal stability and phase transitions.
- SEM : Visualize crystal morphology.
- SHELX refinement : Resolve crystal packing and hydrogen-bonding networks .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral chromatography : Use immobilized chiral stationary phases (e.g., amylose derivatives) for large-scale separation.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to control stereochemistry.
- Process analytical technology (PAT) : Monitor reaction progression in real-time to optimize enantiomeric excess .
Q. How does the compound interact with biological targets, and what assays validate its mechanism?
- Methodological Answer :
- Radioligand binding assays : Quantify affinity for receptors (e.g., σ receptors or adrenoceptors).
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates.
- Cell-based assays : Assess cytotoxicity or cAMP modulation in HEK293 or CHO cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
